hPXR Agonist Potency: Pentamethyl Derivative 6n (EC50 = 0.7 nM) vs. Lead C2BA-4 (EC50 = 49 nM)
In a head-to-head lineage from the same research program, the pentamethylbenzenesulfonamide-containing compound 6n (N-(1-benzyl-1H-benzimidazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide) achieved an EC50 of 0.700 nM in HGPXR reporter cells, compared to the original lead C2BA-4 (1-(2-chlorophenyl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]methanesulfonamide) with an EC50 of 49 nM in the same assay format [1] . This represents an approximately 70-fold potency improvement attributable to scaffold optimization centered on the pentamethylbenzenesulfonamide moiety.
| Evidence Dimension | hPXR agonism potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.700 nM (compound 6n, HGPXR reporter cells) |
| Comparator Or Baseline | C2BA-4: EC50 = 49 nM (HGPXR reporter cells) |
| Quantified Difference | Approximately 70-fold more potent |
| Conditions | HGPXR reporter cell assay; in vitro agonism at human PXR |
Why This Matters
This 70-fold potency differential directly impacts lead compound selection for hPXR-targeted drug discovery; the pentamethyl scaffold is essential for achieving the subnanomolar potency profile reported for the most advanced analogs.
- [1] BindingDB. BDBM50251088 (CHEMBL463678). Affinity Data: EC50 = 0.700 nM. Assay Description: Agonist activity at human pregnane X receptor expressed in HGPXR reporter cells. View Source
